molecular formula C11H20O2 B092160 Gamma-undecalactone CAS No. 104-67-6

Gamma-undecalactone

Cat. No.: B092160
CAS No.: 104-67-6
M. Wt: 184.27 g/mol
InChI Key: PHXATPHONSXBIL-UHFFFAOYSA-N
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Description

gamma-Undecalactone analytical standard provided with w/w absolute assay, to be used for quantitative titration.
γ -Undecalactone is a volatile flavor constituent found in low-fat ice cream.
This compound, also known as Γ-undecalactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans.
Xi-gamma-Undecalactone is a lactone.

Scientific Research Applications

Catalyst in Organic Synthesis

Gamma-undecalactone is used as a crucial ingredient in organic synthesis. Zhou Li (2015) reported that Pd-Co/G catalysts, prepared by a chemical reduction method, were utilized in the synthesis of this compound from octanol and acrylic acid, achieving an impressive yield of 85% (Zhou Li, 2015).

Flavor Analysis in Food Products

This compound has been identified in food products, notably in Cheddar cheese, contributing to its flavor profile. Chen Chen et al. (2021) detected this compound in Cheddar cheese, highlighting its importance as an aroma-active substance based on its odor activity values (Chen Chen et al., 2021).

Impact in Food Chemistry

In ice cream, the perception of this compound, among other flavor chemicals, is significantly influenced by the use of fat mimetics, which are ingredients used to simulate the taste and texture of fat in low-fat and fat-free ice creams. Liou and Grün (2007) investigated the impact of fat level and fat mimetics on the perception of flavor compounds, including this compound, in ice cream (B. Liou & I. Grün, 2007).

Influence on Skin Uptake of Fragrances

This compound's uptake by the skin, when used in fragrances, has been shown to be chemical-specific and influenced by factors like surface loading and application scheme. Berthaud, Smith, and Boncheva (2013) studied the skin uptake of this compound and other chemicals, revealing that the uptake is not always additive and depends on various factors, including the effects of the chemicals on skin barrier efficiency (Fabienne Berthaud et al., 2013).

Quantification in Beverages

This compound has been quantified in Australian wines, indicating its presence in certain varieties and contributing to the overall flavor profile. Cooke et al. (2009) developed stable isotope dilution assays to quantify several 4-alkyl substituted gamma-lactones, including this compound, in a large selection of Australian wines (R. Cooke et al., 2009).

Safety and Hazards

Gamma-undecalactone may cause skin and serious eye irritation . It may also cause respiratory irritation . It is generally recognized as safe (GRAS) as a food additive by the US Food and Drug Administration .

Future Directions

The current mode of production of lactones needs to change. Lactones are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids. The latter approach is preferred but still needs to use more sustainable substrates . Therefore, it is urgent to identify and engineer microorganisms with the rare ability to biosynthesize lactones from carbohydrates or renewable lipids .

Biochemical Analysis

Biochemical Properties

Gamma-Undecalactone is synthesized by Yarrowia lipolytica through the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The fatty acid desaturase FaFAD1 has been identified as the gene that controls this compound production in ripening fruit . The expression of FaFAD1 correlates with the presence of this compound .

Cellular Effects

The production of this compound by Yarrowia lipolytica is influenced by a multitude of factors that determine the growth rate of microorganisms . These factors affect the efficiency of lactone synthesis, which in turn influences the cellular processes within the microorganisms .

Molecular Mechanism

The molecular mechanism of this compound synthesis involves the biotransformation of ricinoleic acid . This process is regulated by the fatty acid desaturase FaFAD1 . The level of expression of FaFAH1, a gene with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the synthesis of this compound is influenced by substrate concentration, medium mixing intensity, and pH . Over time, these factors can affect the stability and degradation of this compound, as well as its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of lactone production . This pathway is regulated by several enzymes, including the fatty acid desaturase FaFAD1 . The metabolic flux and metabolite levels can be influenced by the presence of this compound .

Properties

IUPAC Name

5-heptyloxolan-2-one
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InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXATPHONSXBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
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DSSTOX Substance ID

DTXSID4034287
Record name 5-Heptyldihydro-2(3H)-furanone
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Molecular Weight

184.27 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Colorless to yellow liquid with a strong fruity odor like peaches; [Reference #1], colourless to slightly yellow liquid with a fruity, peach-like odour
Record name 2(3H)-Furanone, 5-heptyldihydro-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name gamma-Undecalactone
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Density

0.942-0.945
Record name gamma-Undecalactone
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CAS No.

104-67-6
Record name γ-Undecalactone
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Record name 2(3H)-Furanone, 5-heptyldihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the presence of fat mimetics in food products impact the perception of Gamma-undecalactone's flavor?

A2: Yes, research indicates that fat mimetics can influence the sensory perception of this compound. In a study investigating ice cream, this compound was perceived more strongly in low-fat ice cream compared to full-fat ice cream. [] The type of fat mimetic used also played a role, with Simplesse more effectively replicating the flavor profile of full-fat ice cream compared to Litesse. []

Q2: Has this compound been investigated for its potential antimicrobial properties?

A3: Yes, research suggests that this compound exhibits antimicrobial activity. In a study examining alpha-methylene-gamma-lactones, including this compound, it was found to inhibit the growth of various bacteria and fungi. [] The study noted that the antimicrobial effect tended to increase with the number of carbons in the side chain. []

Q3: Are there any known connections between age and the ability to perceive the flavor of this compound?

A4: Studies suggest a decline in both taste and odor discrimination abilities with age, potentially impacting the perception of this compound. One study found that elderly subjects had a significantly lower ability to discriminate odor mixtures containing this compound compared to younger subjects. [] This suggests that age-related changes in olfactory function could influence the perception of this aroma compound. []

Q4: What is the role of this compound in the dairy industry?

A5: this compound is a naturally occurring compound in milk fat and contributes to the characteristic flavor of butter. [] It has a relatively low taste threshold in butteroil (0.95 ppm), meaning it can be perceived at low concentrations. [] This makes it a valuable flavor compound in dairy products, and it is often used to enhance the flavor of butter, margarine, and other fat-based food products. []

Q5: How can this compound be produced synthetically?

A6: One method for the preparation of optically active this compound involves enzymatic resolution of racemic this compound. This method utilizes lipase, an enzyme that selectively catalyzes the hydrolysis reaction. [] Factors such as temperature, pH, and lipase concentration can influence the efficiency of this process. []

Q6: Have there been studies on the precursor to this compound in milk fat?

A7: Yes, research has explored the precursor to this compound in fresh milk fat. One study identified a polar glyceride fraction in milk fat that contained this precursor. [] Hydrolysis of this fraction resulted in the production of saturated delta lactones, including this compound. [] This finding provided insights into the formation of this aroma compound in dairy products. []

Q7: Can this compound be used to study the human olfactory system?

A8: Yes, this compound has been used in studies investigating human olfactory responses. One study used functional magnetic resonance imaging (fMRI) to examine brain activity in response to this compound and another odorant. [] The study demonstrated that fMRI, combined with subjective odor evaluation, can be a valuable tool for studying how the brain processes odor information. []

Q8: Is there a link between autonomic nervous system responses and the perception of this compound?

A9: Research suggests a connection between autonomic nervous system responses and the subjective perception of this compound. One study examined heart rate variability, peripheral arterial stiffness, and subjective odor evaluation in response to this compound. [] The study found a positive correlation between physiological measurements like heart rate and arterial stiffness and the perceived pleasantness of the odor. [] This suggests that autonomic nervous system responses could serve as objective measures of subjective odor perception. []

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